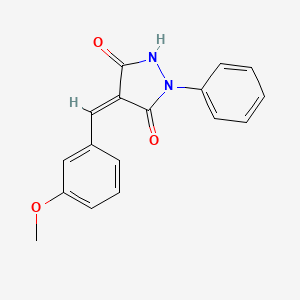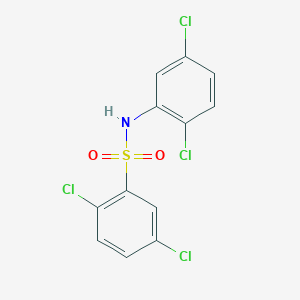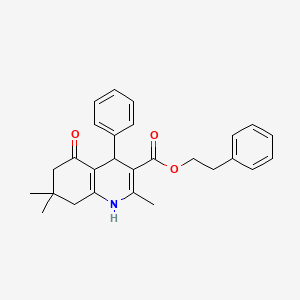
N'-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with methoxy and nitro substituents on the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted benzylidene derivatives, amino derivatives, and other functionalized hydrazones. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Applications De Recherche Scientifique
N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of specific biochemical pathways. For example, it has been shown to inhibit urease activity by binding to the active site of the enzyme, thereby preventing its catalytic function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide include:
- N’-(3,4-dimethoxybenzylidene)-4-methoxybenzohydrazide
- N’-(3,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide
- N’-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide
Uniqueness
What sets N’-(3,4-dimethoxybenzylidene)-4-nitrobenzohydrazide apart from these similar compounds is the presence of the nitro group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific reactivity and interaction profiles are required .
Propriétés
Formule moléculaire |
C16H15N3O5 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O5/c1-23-14-8-3-11(9-15(14)24-2)10-17-18-16(20)12-4-6-13(7-5-12)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+ |
Clé InChI |
CNLMHSSICHOOTL-LICLKQGHSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylene]-4-methylbenzenesulfonamide](/img/structure/B11693100.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693114.png)
![N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693121.png)

![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)

![N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B11693139.png)
![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)

